molecular formula C19H22FN3O2 B4422277 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide

2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide

Cat. No. B4422277
M. Wt: 343.4 g/mol
InChI Key: MXBOGBFVAPFRQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide, also known as FMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective antagonist of the dopamine D3 receptor and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. By blocking this receptor, this compound has been shown to reduce the reinforcing effects of drugs of abuse, as well as to reduce the motivation to seek out these drugs.
Biochemical and Physiological Effects:
In addition to its effects on the dopamine system, this compound has also been shown to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems. It has been shown to increase the release of these neurotransmitters in certain brain regions, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide is its selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor in studies of the dopamine system. However, one limitation is that it has relatively low potency compared to other D3 receptor antagonists, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide. One area of interest is in the development of more potent D3 receptor antagonists that could be used for therapeutic purposes. Another area of interest is in the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential uses in the treatment of other psychiatric disorders.

Scientific Research Applications

2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide has been used in a variety of scientific research applications, including studies of the dopamine system in the brain. It has been shown to have potential therapeutic applications for the treatment of drug addiction, as well as potential uses in the treatment of other psychiatric disorders.

properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-25-16-6-4-5-15(13-16)21-19(24)14-22-9-11-23(12-10-22)18-8-3-2-7-17(18)20/h2-8,13H,9-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBOGBFVAPFRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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